molecular formula C17H11Cl2IN2OS2 B11550210 (5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11550210
M. Wt: 521.2 g/mol
InChI Key: NIIKNTUMLZFCFS-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of dichlorobenzylidene and iodophenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-iodoaniline under appropriate conditions to introduce the iodophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar thiazolidinone core.

    DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: Another compound with a thiazolidinone structure but different substituents.

Uniqueness

The uniqueness of (5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of dichlorobenzylidene and iodophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H11Cl2IN2OS2

Molecular Weight

521.2 g/mol

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2IN2OS2/c18-13-3-1-2-10(15(13)19)8-14-16(23)22(17(24)25-14)9-21-12-6-4-11(20)5-7-12/h1-8,21H,9H2/b14-8-

InChI Key

NIIKNTUMLZFCFS-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)I

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.